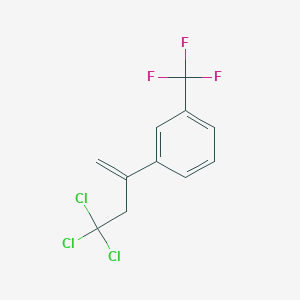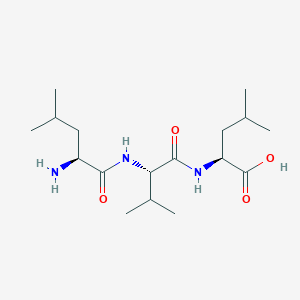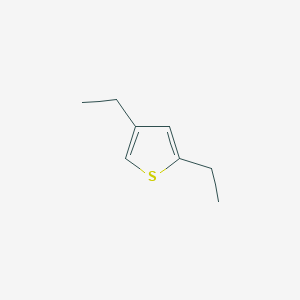
Thiophene, 2,4-diethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,4-diethyl is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions
Thiophene derivatives, including Thiophene, 2,4-diethyl, can be synthesized through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of commercially available thiophene precursors. The synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
Thiophene, 2,4-diethyl undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Thiophene, 2,4-diethyl has diverse applications in scientific research:
作用機序
The mechanism of action of Thiophene, 2,4-diethyl involves its interaction with molecular targets and pathways. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects . The presence of ethyl groups may influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Thiophene, 2,4-diethyl can be compared with other thiophene derivatives such as:
Thiophene, 2,4-dimethyl: Similar structure but with methyl groups instead of ethyl groups.
Thiophene, 2,5-dimethyl: Another isomer with methyl groups at different positions.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A more complex thiophene derivative with fused thiophene rings.
特性
CAS番号 |
58620-26-1 |
|---|---|
分子式 |
C8H12S |
分子量 |
140.25 g/mol |
IUPAC名 |
2,4-diethylthiophene |
InChI |
InChI=1S/C8H12S/c1-3-7-5-8(4-2)9-6-7/h5-6H,3-4H2,1-2H3 |
InChIキー |
DBTZOIMPUSTZCD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CS1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


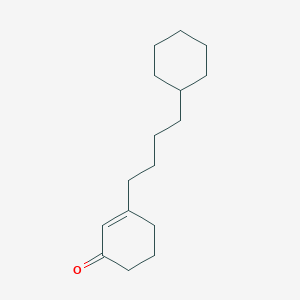


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
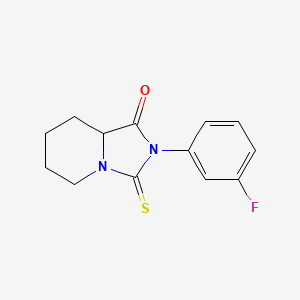

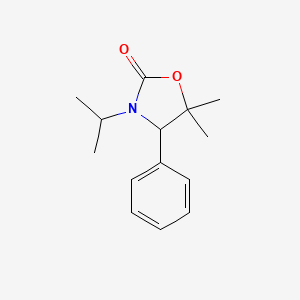
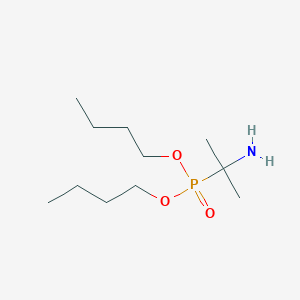
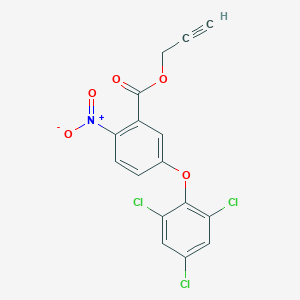
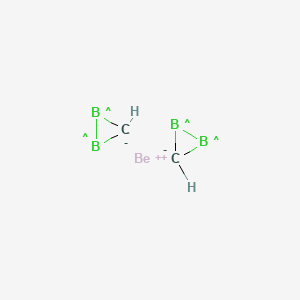

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
